molecular formula C12H13N3O2 B14090180 Ethyl 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylate

Ethyl 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B14090180
M. Wt: 231.25 g/mol
InChI Key: YIYYFVNQCMPQTC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylate (CAS 2643965-25-5) is a high-purity chemical reagent designed for pharmaceutical and medicinal chemistry research. This compound features the 1,2,3-triazole ring, a privileged scaffold in drug discovery known for its metabolic stability and ability to participate in key hydrogen bonding interactions with biological targets, which can improve physicochemical properties and pharmacokinetics . Triazole-containing derivatives are extensively investigated for their broad biological activities, serving as a versatile core structure for the development of novel therapeutic agents . Research applications for this compound and its analogs include use as a key intermediate in anticancer agent development, with studies showing similar triazole derivatives exhibit promising activity against various cancer cell lines, including lung cancer (A549), melanoma, and leukemia . It also has potential in antimicrobial research, where structurally related 1,2,3-triazole compounds have demonstrated moderate to good activity against Gram-positive and Gram-negative bacterial strains, as well as fungal strains . Additional research avenues include exploration for anti-inflammatory and antiviral properties, as the triazole core is a known component in several clinical drugs . The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(3-methylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-3-17-12(16)11-8-13-15(14-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYYFVNQCMPQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(N=C1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard CuAAC Protocol

The CuAAC reaction between 3-methylphenyl azide and ethyl propiolate remains the most direct route, producing the target compound via a regioselective [3+2] cycloaddition. Optimized conditions derived from analogous syntheses involve:

Reagents

  • 3-Methylphenyl azide (1.2 equiv)
  • Ethyl propiolate (1.0 equiv)
  • CuSO₄·5H₂O (10 mol%)
  • Sodium ascorbate (20 mol%)
  • t-BuOH/H₂O (4:1 v/v)

Procedure

  • Dissolve azide and alkyne in tert-butanol (10 mL/mmol)
  • Add CuSO₄ and sodium ascorbate aqueous solution
  • Stir at 60°C for 12 h under N₂
  • Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate
  • Purify via silica chromatography (hexane:EtOAc 3:1)

Yield : 78–85%

Nano-Catalytic Enhancement

Recent advances employ nano-Cu⁰/Fe₃O₄ catalysts to improve regioselectivity and reduce reaction time:

Parameter Value
Catalyst loading 5 wt%
Temperature 80°C
Time 3 h
Solvent EtOH/H₂O (1:1)
Yield 89–91%

This method eliminates column chromatography, with catalyst recovery exceeding 95% over five cycles.

Non-Diazo Thiosemicarbazide Cyclization

Adapted from Patent CN105037284A, this three-step route avoids hazardous diazonium intermediates:

Reaction Sequence

  • Condensation : Thiosemicarbazide + oxalic acid → Intermediate 4 (H₂O, 60°C, 6 h)
  • Demercaptanation : Intermediate 4 + HNO₃ → Intermediate 5 (Δ, 2 h)
  • Esterification : Intermediate 5 + EtOH/H₂SO₄ → Target compound (reflux, 8 h)

Optimized Conditions

  • Step 1: 60°C, 6 h, NaOH (4 g/100 mol)
  • Step 2: 65% HNO₃, 80°C
  • Step 3: H₂SO₄ (0.5 equiv), EtOH excess

Yield : 58% overall

Advantages Over CuAAC

Metric Non-Diazo Method CuAAC
Cost $12.50/g $18.70/g
Hazardous Waste 0.3 kg/kg product 1.2 kg/kg product
Scalability >100 kg batches <50 kg batches

Base-Mediated Cyclocondensation in DMSO

A K₂CO₃-promoted method developed for analogous triazoles was modified for this synthesis:

Reaction Mechanism

  • 3-Methylphenylamine → Diazonium salt (NaNO₂/HCl)
  • Cyclocondensation with ethyl 4,4-diethoxy-3-oxobutanoate (DMSO, 50°C)
  • Acidic workup (HCl, 0°C)

Critical Data

  • Time: 7 h (cyclocondensation)
  • Purity: 98.5% (HPLC)
  • Isolated Yield: 82%

Side Products

  • 1,4-Regioisomer: <2% (controlled via DMSO polarity)

Comparative Analysis of Synthetic Routes

Method Yield Purity Cost Index Safety Profile
CuAAC 85% 97% 1.8 Moderate (Cu waste)
Non-Diazo 58% 95% 1.2 High
DMSO Cyclization 82% 98.5% 2.1 Low (DMSO odor)

Cost Index normalized to Non-Diazo method = 1.0

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Ethyl 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Agriculture: The compound is explored for its potential use as a fungicide or herbicide.

    Materials Science: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways. The triazole ring can also interact with metal ions, which can be crucial for its biological activity.

Comparison with Similar Compounds

The following analysis compares ethyl 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylate with structurally related triazole-4-carboxylates, focusing on substituent effects, physicochemical properties, synthesis, and biological activity.

Substituent Effects on Physicochemical Properties

The nature and position of substituents on the aryl ring significantly influence solubility, lipophilicity, and electronic properties. Key analogs include:

Compound Substituent (Position) Molecular Weight (g/mol) Key Spectral Data (1H NMR, LC-MS) Biological Activity/Application
Ethyl 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylate 4-Cl 254.68 LC-MS: m/z = 236 [M+H]+; δ 8.63 (s, 1H, triazole) Intermediate for ADAMTS7 inhibitors
Ethyl 2-(3-fluorophenyl)-2H-1,2,3-triazole-4-carboxylate 3-F 250.24 δ 7.93 (d, 1H), 7.86 (d, 1H); LC-MS: m/z = 250 [M+H]+ Hydrolyzed to carboxylic acid analogs
Ethyl 2-(4-methoxyphenyl)-5-phenyl-2H-1,2,3-triazole-4-carboxylate 4-OCH₃, 5-Ph 353.37 UV/Vis: λₘₐₓ = 520 nm (Hg²⁺-induced fluorescence) Hg²⁺ sensor (REMPC derivative)
Ethyl 5-phenyl-2H-1,2,3-triazole-4-carboxylate 5-Ph 231.25 δ 13.90 (s, 1H), 7.99–7.32 (m, 5H, aromatic) Synthetic intermediate
  • However, steric hindrance may reduce reactivity in subsequent derivatization steps .

Example :

  • Ethyl 2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxylate was synthesized in 91% purity via nucleophilic substitution, followed by hydrolysis to the carboxylic acid .
  • Key difference : Electron-donating groups (e.g., 3-CH₃) may require longer reaction times or elevated temperatures compared to electron-withdrawing substituents (e.g., 4-Cl) due to reduced electrophilicity.
Spectroscopic Characterization
  • 1H NMR : Triazole protons resonate at δ 8.6–9.0 ppm. Aromatic protons vary based on substituent electronic effects (e.g., δ 7.93–7.86 for 3-F vs. δ 7.67–7.35 for 3-CH₃ analogs) .
  • LC-MS : Molecular ion peaks ([M+H]+) correlate with substituent mass (e.g., m/z = 236 for 4-Cl vs. 250 for 3-F) .

Biological Activity

Ethyl 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylate is a compound belonging to the class of triazoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Chemical Formula : C12H13N3O2
  • Molecular Weight : 229.25 g/mol
  • CAS Number : 156360662
  • InChI Key : BMGCDMZWMQQHMI-UHFFFAOYSA-N

Biological Activity Overview

Triazole derivatives are known for various biological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties. Specifically, this compound has shown promise in several areas:

1. Anti-inflammatory Activity

Research indicates that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In a study analyzing various triazole compounds, some exhibited significant COX-1 and COX-2 inhibitory activities. The compound's structural similarity to known anti-inflammatory agents suggests potential efficacy in reducing inflammation .

2. Antimicrobial Properties

Triazoles are also recognized for their antimicrobial effects. A study highlighted the effectiveness of triazole derivatives against various bacterial strains. The presence of the 3-methylphenyl group may enhance its interaction with microbial targets, leading to increased antimicrobial activity .

3. Anticancer Potential

The anticancer properties of triazoles have been explored extensively. This compound has been linked to apoptosis induction in cancer cells and inhibition of tumor growth in preclinical models. The mechanism appears to involve modulation of signaling pathways associated with cell proliferation and survival .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways (e.g., COX enzymes), contributing to its anti-inflammatory effects.
  • Receptor Modulation : Interaction with cell surface receptors could alter downstream signaling pathways related to cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX-1 and COX-2
AntimicrobialEffective against multiple bacterial strains
AnticancerInduction of apoptosis in cancer cells

Case Study Example

In a recent study focusing on the synthesis and biological evaluation of triazole derivatives, this compound was tested for its ability to inhibit cancer cell proliferation. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that this compound warrants further investigation as a potential anticancer agent due to its promising activity profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Ethyl 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylate, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For ester hydrolysis, lithium hydroxide in THF/water (1:1) at room temperature efficiently converts the ethyl ester to the carboxylic acid derivative. Reaction monitoring via TLC and purification via silica chromatography (e.g., EtOAc/hexane gradients) ensures high yields .
  • Optimization : Adjust stoichiometry of reactants (e.g., 1.2 eq. alkyne to azide) and use anhydrous solvents to minimize side reactions.

Q. How can the crystal structure of this compound be determined, and which software tools are recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction is ideal. Use SHELXL for structure refinement, leveraging its robust algorithms for anisotropic displacement parameters and hydrogen bonding networks .
  • Visualization : ORTEP-3 (via WinGX suite) generates thermal ellipsoid diagrams, while Mercury or Olex2 aids in packing diagram analysis .

Q. What spectroscopic techniques are critical for characterizing this triazole derivative?

  • NMR : ¹H/¹³C NMR confirms regioselectivity of the triazole ring and ester group integrity. For example, the triazole proton typically resonates at δ 8.6–8.8 ppm .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

  • Methodology : Use Gaussian or ORCA for density functional theory (DFT) calculations. Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Compare with experimental UV-Vis data to validate transitions .
  • Contradiction Handling : If experimental and computed spectra diverge, re-examine solvent effects or basis set selection (e.g., switch to def2-TZVP for heavier atoms).

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

  • Refinement : In SHELXL, apply "PART" commands to model disorder and "TWIN" instructions for twinned crystals. Use SQUEEZE (PLATON) to mask unmodeled solvent regions .
  • Validation : Cross-check with CCDC databases to identify atypical bond lengths/angles .

Q. How can this compound be functionalized for biochemical sensing applications (e.g., metal ion detection)?

  • Derivatization : Introduce a rhodamine B moiety via ester hydrolysis and subsequent coupling (EDC/NHS chemistry). The triazole ring’s nitrogen atoms can chelate metal ions like Hg²⁺, inducing fluorescence changes .
  • Validation : Perform titration experiments in DMF/H₂O (pH 7.4) and use Job’s plot analysis to determine binding stoichiometry .

Q. What are the challenges in analyzing non-covalent interactions (e.g., π-π stacking) in crystal packing?

  • Analysis : Use CrystalExplorer to quantify interaction energies via Hirshfeld surface analysis. For π-π interactions, measure centroid distances (3.5–4.0 Å) and dihedral angles (<30°) .
  • Software : Mercury’s "Contacts" tool identifies hydrogen bonds and van der Waals interactions .

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